benzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate
Description
Benzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate is a bicyclic pyrrolo-pyrrole derivative characterized by a benzyl ester group at position 1 and a 5-oxo moiety on the fused pyrrolidine ring. Its molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and protease inhibitors due to its rigid scaffold and functional versatility .
Properties
IUPAC Name |
benzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-8-12-11(15-13)6-7-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSSDUTXLXOEQY-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1NC(=O)C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1NC(=O)C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc/Cbz-Mediated Cyclization
The synthesis begins with a pyrrolidine-2-carboxylic acid derivative, which undergoes allylation at the α-position to introduce the allyl group required for subsequent ring formation. Fmoc protection of the secondary amine ensures regioselectivity during the cyclization step. Treatment with a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates intramolecular Heck coupling, forming the pyrrolo[3,2-b]pyrrole core. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 5-oxo group, yielding the ketone functionality.
Key Reaction Conditions:
Benzyl Esterification
The final step involves benzyl esterification of the carboxylic acid intermediate. Using benzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions achieves quantitative conversion. Purification via flash chromatography (silica gel, ethyl acetate/hexanes) affords the target compound with >98% purity.
Domino Reaction Strategy for Bicyclic Core Formation
An alternative method leverages a domino reaction sequence to construct the hexahydropyrrolo[3,2-b]pyrrole core in a single pot. This approach minimizes intermediate isolation and improves overall efficiency.
Domino Cyclization-Reduction
3-Bromopyrrole-2,5-dione is reacted with tert-butyl aminocrotonate in acetonitrile at reflux. The reaction proceeds via Michael addition, followed by cyclization to form the bicyclic framework. In situ reduction using sodium borohydride (NaBH₄) selectively reduces the lactam carbonyl to a secondary alcohol, which is subsequently oxidized back to the ketone using Dess-Martin periodinane.
Optimization Insights:
-
Catalyst: 10 mol% triethylamine accelerates cyclization.
-
Solvent: Acetonitrile enhances reaction rate compared to DMF or THF.
-
Yield: 58% over four steps, with 92% enantiomeric excess (ee).
Industrial-Scale Synthesis via Continuous Flow Reactors
Patent literature discloses a scalable route amenable to continuous manufacturing, emphasizing cost-effectiveness and reproducibility.
Continuous Cyclization and Esterification
A solution of pyrrolidine-2-carboxylic acid hydrochloride and allyl bromide is fed into a continuous flow reactor at 40°C. The effluent is mixed with benzyl chloroformate and triethylamine in a second reactor module, achieving simultaneous cyclization and esterification. The process eliminates batch-wise handling, reducing impurity formation (e.g., dimerization byproducts) to <2%.
Process Parameters:
-
Residence Time: 30 minutes per reactor.
-
Throughput: 1.2 kg/hour at pilot scale.
Analytical Validation and Quality Control
Rigorous analytical protocols are essential for confirming structural fidelity and purity.
Spectroscopic Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) resolves the compound at 8.2 minutes, with UV detection at 254 nm. System suitability criteria include a tailing factor <1.5 and resolution >2.0 from nearest impurities.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fmoc/Cbz Cyclization | High stereocontrol, >98% ee | Multi-step, costly reagents | 65–72 | 98 |
| Domino Reaction | Fewer intermediates, single-pot | Moderate ee (92%) | 58 | 95 |
| Continuous Flow | Scalable, low impurity | Requires specialized equipment | 85 | 99.5 |
Chemical Reactions Analysis
Types of Reactions
Benzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolopyrroles .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolopyrroles exhibit promising anticancer properties. Studies have shown that benzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate can inhibit the growth of certain cancer cell lines. Its mechanism involves the induction of apoptosis and disruption of cell cycle progression in cancer cells.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. Such properties make it a candidate for further research in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Material Science
Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research has demonstrated that polymers derived from this compound exhibit improved tensile strength and flexibility compared to conventional polymers.
Nanomaterials
Recent studies have explored the use of this compound in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions has been utilized to create metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.
Biological Studies
Enzyme Inhibition
this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its inhibitory action on certain kinases suggests potential applications in developing therapeutic agents for metabolic disorders.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cell lines |
| Neuroprotective effects | Protects neuronal cells from oxidative stress | |
| Material Science | Polymer chemistry | Enhances thermal stability and mechanical properties |
| Nanomaterials | Forms stable complexes with metal ions | |
| Biological Studies | Enzyme inhibition | Inhibits specific kinases |
| Antimicrobial properties | Disrupts bacterial cell membranes |
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2024) evaluated the anticancer properties of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Neuroprotection
In a study by Johnson et al. (2025), the neuroprotective effects were assessed using a model of oxidative stress induced by hydrogen peroxide in neuronal cultures. The compound showed a protective effect with a 30% increase in cell survival compared to untreated controls.
Case Study 3: Polymer Development
Research by Lee et al. (2025) focused on synthesizing a new polymer using this compound as a monomer. The resulting polymer exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of benzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein methyltransferases and glycosyltransferases by binding to their active sites, thereby blocking their enzymatic activities .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The benzyl ester in the target compound enhances lipophilicity compared to tert-butyl esters (e.g., CAS 2227206-12-2), which may improve cell membrane permeability . Fmoc-protected aminoacyl derivatives (e.g., 4c) exhibit higher molecular weights (~594 g/mol) due to bulky protecting groups, which can limit bioavailability but enhance stability during solid-phase synthesis .
Stereochemical Variations :
- The (3aR,6aR) configuration in the target compound contrasts with (3aS,6aR) in ’s hydrochloride derivative, which introduces chirality-dependent differences in receptor binding or crystallization behavior .
Functional Group Impact: 5-Oxo vs. 3-Oxo: The target’s 5-oxo group (vs. Methylthio groups in ’s insecticidal derivatives enhance electrophilicity, correlating with their pesticidal activity .
Biological Activity
Benzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate (CAS Number: 1017437-76-1) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial properties and other pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Pathogen Type | Zone of Inhibition (mm) |
|---|---|
| Gram-positive Bacteria | 15 |
| Gram-negative Bacteria | 12 |
| Fungi | 10 |
The results indicate that this compound demonstrates moderate antibacterial activity against Gram-positive bacteria and lower efficacy against Gram-negative bacteria. The antifungal activity is also notable but less pronounced compared to its antibacterial effects .
The antimicrobial action of this compound may involve interference with cell wall synthesis or disruption of membrane integrity in microbial cells. Further studies are required to elucidate the precise mechanisms involved.
Case Studies
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized several derivatives of the compound and assessed their antimicrobial properties. The synthesized compounds were tested against five pathogenic bacteria and three fungal strains. The findings showed variability in antimicrobial effects among the derivatives; some exhibited enhanced activity compared to the parent compound .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research focused on the structure-activity relationship highlighted that modifications to the benzyl group could significantly enhance biological activity. Substituents on the benzyl ring were found to affect both the potency and spectrum of antimicrobial activity .
Pharmacological Implications
The biological activities observed suggest potential applications in developing new antimicrobial agents. Given the rising resistance to conventional antibiotics, compounds like this compound could serve as lead compounds for further drug development.
Q & A
Basic Research Questions
What are the optimized synthetic routes for benzyl (3aR,6aR)-5-oxo-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate?
The synthesis typically involves multi-step reactions starting from pyrroline derivatives. A common approach includes:
- Step 1 : Reacting 3-pyrroline with benzyl chloroformate under controlled pH (8–9) and low temperature (0–5°C) to form the bicyclic intermediate .
- Step 2 : Introducing the 5-oxo group via oxidation using agents like m-CPBA or RuO₄, followed by purification via column chromatography (hexane/EtOAc gradients) .
Key parameters : Temperature (<10°C for Step 1), solvent polarity (THF for cyclization), and stoichiometric control of oxidizing agents to minimize side reactions.
How is the stereochemistry of this compound validated, and why is it critical for biological activity?
- Validation : X-ray crystallography (e.g., orthorhombic crystal system with space group P212121) confirms the (3aR,6aR) configuration . Alternatively, chiral HPLC with amylose-based columns can resolve enantiomers .
- Importance : The stereochemistry dictates binding affinity to biological targets (e.g., enzymes or GPCRs). For example, the (3aR,6aR) configuration enhances hydrogen bonding with catalytic residues in proteases, as seen in analogous pyrrolo-pyrrole derivatives .
What are the stability profiles of this compound under varying laboratory conditions?
- Stability : Stable at room temperature in inert atmospheres (N₂ or Ar) but degrades under:
Advanced Research Questions
How can contradictory bioactivity data in enzyme inhibition assays be resolved?
Contradictions often arise from:
- Solvent interference : DMSO (>1% v/v) may denature enzymes, leading to false negatives. Use lower solvent concentrations or switch to PEG-based carriers .
- Enantiomeric impurities : Even 2% contamination of the (3aS,6aS) enantiomer can reduce potency by >50%. Validate purity via chiral HPLC before assays .
Methodological fix : Include a positive control (e.g., known protease inhibitor) and perform dose-response curves in triplicate .
What computational strategies predict target interactions for this compound?
- Docking studies : Use Schrödinger Suite or AutoDock Vina with homology models of target proteins (e.g., kinases or proteases). The bicyclic core shows high complementarity to ATP-binding pockets in kinase assays .
- MD simulations : Analyze binding stability over 100-ns trajectories; the benzyl group exhibits π-π stacking with aromatic residues (e.g., Phe360 in MAPK14) .
Validation : Cross-check with mutagenesis data (e.g., alanine scanning of predicted binding residues) .
How can Design of Experiments (DOE) optimize reaction yields during scale-up?
- Factors : Temperature (20–50°C), solvent (THF vs. DCM), and catalyst loading (0.1–1.0 mol% Pd/C).
- Response surface modeling : A central composite design identified THF at 35°C with 0.5 mol% Pd/C as optimal, achieving 82% yield (vs. 65% in traditional methods) .
Critical note : Avoid >50°C to prevent retro-Diels-Alder decomposition of the bicyclic core .
What analytical techniques characterize degradation products under stress conditions?
- LC-HRMS : Identifies hydrolyzed products (e.g., free carboxylic acid at m/z 228.1234) in acidic conditions .
- NMR kinetics : Track degradation in real-time; ¹H NMR (500 MHz) shows disappearance of the benzyl ester peak (δ 5.2 ppm) within 6 hours at pH 2 .
Mitigation : Add stabilizing excipients (e.g., cyclodextrins) to formulations .
How does this compound compare to analogous pyrrolo-pyrrole derivatives in drug discovery?
- Advantages : Higher metabolic stability (t½ >4 hours in human liver microsomes vs. <1 hour for non-benzylated analogs) due to esterase resistance .
- Limitations : Lower solubility (<0.1 mg/mL in PBS) requires prodrug strategies (e.g., phosphate esters) for in vivo studies .
Structural analogs : tert-Butyl derivatives show improved CNS penetration but reduced plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
